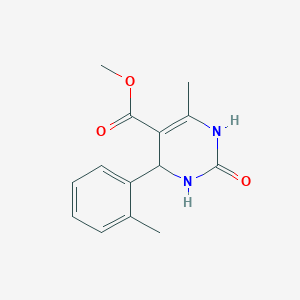![molecular formula C18H25NO6 B4006128 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006128.png)
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
概要
説明
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring attached to a phenoxyethyl group, which is further substituted with a methoxy and prop-2-enyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenoxyethyl intermediate, which is then reacted with pyrrolidine under controlled conditions. The final step involves the formation of the oxalic acid salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-2-enyl group can be reduced to form saturated alkyl chains.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include saturated alkyl derivatives.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
1-[2-(4-Methoxyphenoxy)ethyl]pyrrolidine: Lacks the prop-2-enyl group.
1-[2-(4-Hydroxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine: Contains a hydroxy group instead of a methoxy group.
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]piperidine: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-3-6-14-13-15(18-2)7-8-16(14)19-12-11-17-9-4-5-10-17;3-1(4)2(5)6/h3,7-8,13H,1,4-6,9-12H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHAMCLPXQVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCN2CCCC2)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate](/img/structure/B4006053.png)
![Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4006056.png)
![N-[2-(4-bromo-2-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4006064.png)
![N-[2-(4-ethoxyphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006068.png)
![ethyl 4-[(2-methyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4006076.png)
![1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4006083.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4006093.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole](/img/structure/B4006101.png)
![1-Benzyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4006107.png)
![1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006117.png)
![2-methoxyethyl (2Z)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4006132.png)

![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006141.png)
